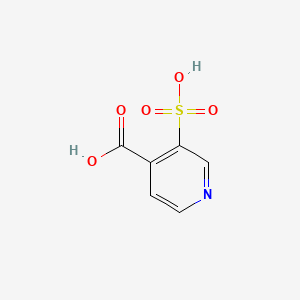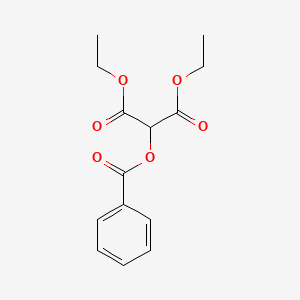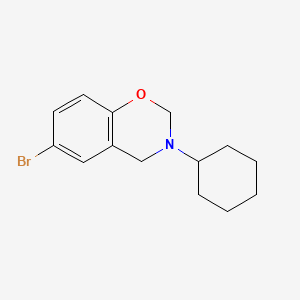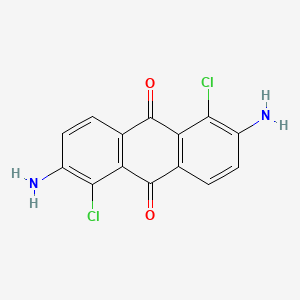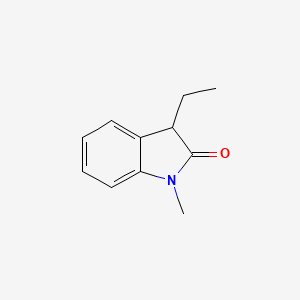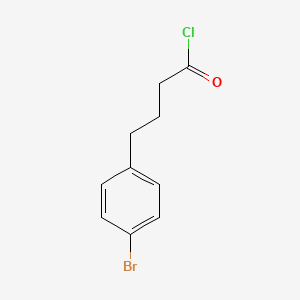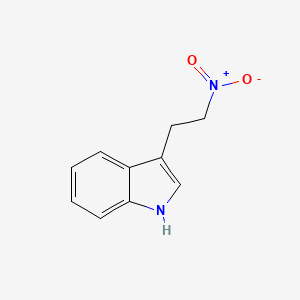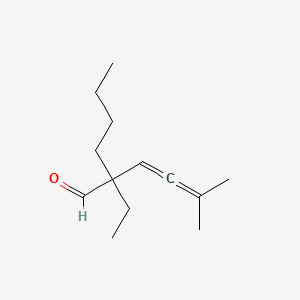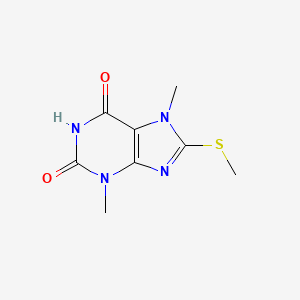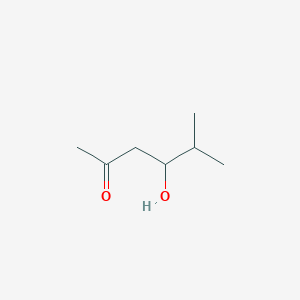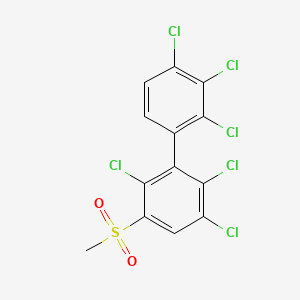
1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-
Übersicht
Beschreibung
“1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)-” is a chemical compound with the molecular formula C12H4Cl6 . It is a derivative of biphenyl, which is a molecule composed of two connected phenyl rings . The molecule is hexachlorinated, meaning it has six chlorine atoms, and it also contains a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of “1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)-” consists of a biphenyl core with six chlorine atoms and a methylsulfonyl group attached . The exact positions of these substituents can be inferred from the name of the compound.Wissenschaftliche Forschungsanwendungen
Structural Analysis
A study by Döbler et al. (2002) focused on the structural determination of chiral methylsulfonyl-PCBs, closely related compounds, through vibrational circular dichroism and quantum chemical calculations. The research highlighted the nearly perpendicular conformation of the phenyl rings and the orientation of methyl sulfonyl groups, providing insights into the molecular structure of such compounds (Döbler et al., 2002).
Antiestrogenic Effects
Letcher et al. (2002) investigated the antiestrogenic effects of aryl methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE in various bioassay systems. The study revealed that certain methyl sulfone PCB metabolites exhibited congener- and concentration-dependent antagonism of estrogen-induced gene expression, contributing to the understanding of their potential environmental and health impacts (Letcher et al., 2002).
Biotransformation and Metabolite Production
Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism by using Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, indicating the potential of microbial-based systems in drug metabolism studies (Zmijewski et al., 2006).
Environmental Contamination and Exposure
Linderholm et al. (2007) conducted a study on the exposure to methyl sulfone metabolites of PCBs and DDE in pregnant women and cord blood in eastern Slovakia, highlighting the transplacental transfer of these metabolites and their presence in human tissues, which is crucial for understanding the extent of environmental contamination and human exposure (Linderholm et al., 2007).
Material Science Applications
Liu et al. (2012) explored novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment, showcasing the application of sulfonated compounds in enhancing water treatment technologies (Liu et al., 2012).
Eigenschaften
IUPAC Name |
1,2,4-trichloro-5-methylsulfonyl-3-(2,3,4-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)8-4-7(15)11(17)9(13(8)19)5-2-3-6(14)12(18)10(5)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNNUEQAOMHGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164436 | |
| Record name | 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)- | |
CAS RN |
149949-90-6 | |
| Record name | 3-(Methylsulfonyl)-2,2′,3′,4′,5,6-hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149949-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylsulfonyl-2,2',3',4',5,6-hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLSULFONYL-2,2',3',4',5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PNM4P3SB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)
